Cas no 938618-72-5 (2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate)

2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Z18369620
- EN300-26591651
- 2-oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate
- AKOS002472308
- 938618-72-5
- 2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate
-
- インチ: 1S/C15H12ClN3O4/c16-12-7-6-11(8-17-12)15(22)23-9-13(20)18-19-14(21)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,19,21)
- InChIKey: ALSBQZFASWQSOG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C(=O)OCC(NNC(C1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 333.0516336g/mol
- どういたいしつりょう: 333.0516336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 97.4Ų
2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591651-0.05g |
2-oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate |
938618-72-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylateに関する追加情報
Compound CAS No. 938618-72-5: 2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate
The compound with CAS No. 938618-72-5, known as 2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring, a carboxylate group, and a phenylformohydrazide moiety. The presence of the 6-chloropyridine ring introduces interesting electronic properties, while the phenylformohydrazide group contributes to its reactivity and functional versatility.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The carboxylate group in the molecule plays a crucial role in forming hydrogen bonds, which is essential for bioavailability and target binding affinity. Additionally, the phenylformohydrazide moiety has been shown to exhibit potential anti-inflammatory and antioxidant activities, making this compound a promising candidate for pharmacological applications.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, such as nucleophilic substitution and condensation reactions. These studies have demonstrated that the 6-chloropyridine ring can act as a reactive site for further functionalization, enabling the synthesis of more complex structures with tailored properties.
In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of a chloropyridine derivative with a phenylformohydrazide-containing precursor. The reaction conditions, including temperature and solvent choice, have been optimized to ensure high yield and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the final product.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a potential candidate for use in organic electronics, particularly in the development of new materials for flexible electronics and optoelectronic devices. The phenylformohydrazide group contributes to its ability to form self-assembled monolayers, which are essential for surface modification in nanotechnology applications.
Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the 6-chloropyridine ring exhibits significant electron-withdrawing effects, which influence the overall reactivity and stability of the molecule. These findings have opened new avenues for understanding its behavior in different chemical environments.
In conclusion, 2-Oxo-2-(phenylformohydrazido)ethyl 6-chloropyridine-3-carboxylate (CAS No. 938618-72-5) is a versatile compound with immense potential across multiple disciplines. Its unique structure, reactivity, and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and organic synthesis. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing modern chemistry and technology.
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